![molecular formula C30H28N2O2 B375349 N-[3,3'-DIMETHYL-4'-(2-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-METHYLBENZAMIDE](/img/structure/B375349.png)
N-[3,3'-DIMETHYL-4'-(2-METHYLBENZAMIDO)-[1,1'-BIPHENYL]-4-YL]-2-METHYLBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl core with multiple substituents, making it a subject of interest in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation: This step introduces the acyl group to the aromatic ring using an acyl chloride and a Lewis acid catalyst like aluminum chloride.
Amidation: The acylated product undergoes amidation with an amine to form the amide bond.
Substitution Reactions: Various substituents are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mécanisme D'action
The mechanism by which N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{3,3’-dimethyl-4’-[(2-chlorobenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide
- N-{3,3’-dimethyl-4’-[(2-fluorobenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide
Uniqueness
N-{3,3’-dimethyl-4’-[(2-methylbenzoyl)amino][1,1’-biphenyl]-4-yl}-2-methylbenzamide stands out due to its specific substituents, which can significantly influence its chemical reactivity and potential applications. The presence of the 2-methylbenzoyl group, in particular, imparts unique properties that differentiate it from similar compounds.
Propriétés
Formule moléculaire |
C30H28N2O2 |
|---|---|
Poids moléculaire |
448.6g/mol |
Nom IUPAC |
2-methyl-N-[2-methyl-4-[3-methyl-4-[(2-methylbenzoyl)amino]phenyl]phenyl]benzamide |
InChI |
InChI=1S/C30H28N2O2/c1-19-9-5-7-11-25(19)29(33)31-27-15-13-23(17-21(27)3)24-14-16-28(22(4)18-24)32-30(34)26-12-8-6-10-20(26)2/h5-18H,1-4H3,(H,31,33)(H,32,34) |
Clé InChI |
WKLGMIQYIRADIM-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4C)C)C |
SMILES canonique |
CC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)C3=CC(=C(C=C3)NC(=O)C4=CC=CC=C4C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


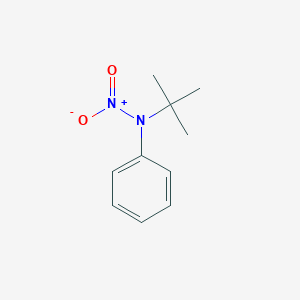
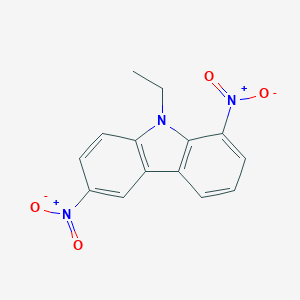
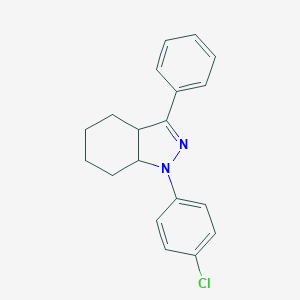
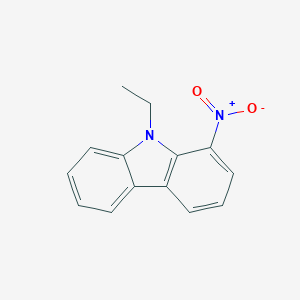
![11,25-diethyl-2,11,16,25-tetrazaheptacyclo[15.11.0.03,15.04,12.05,10.018,26.019,24]octacosa-1(17),2,4(12),5,7,9,13,15,18(26),19,21,23,27-tridecaene](/img/structure/B375273.png)
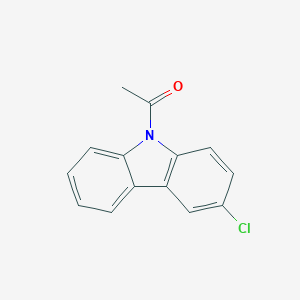

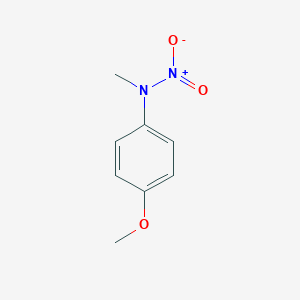
![3,6-bisnitro-9-[(4-methylphenyl)sulfonyl]-9H-carbazole](/img/structure/B375278.png)
![1-(4-Fluorophenyl)-4-[(1,1,2,2,3,3,4,4,4-nonafluorobutyl)sulfonyl]piperazine](/img/structure/B375280.png)
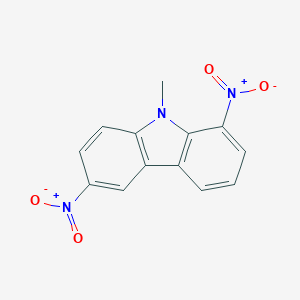
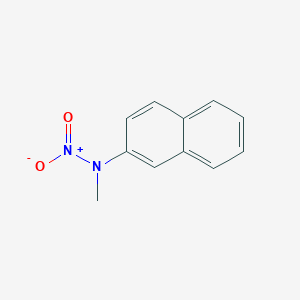
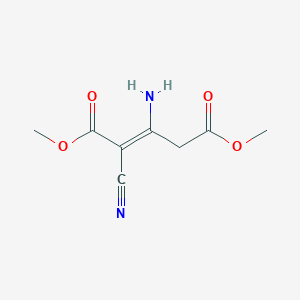
![[3,4,5-Triacetyloxy-6-[(4-phenylpiperazine-1-carbothioyl)amino]oxan-2-yl]methyl acetate](/img/structure/B375286.png)
